
9,12-Octadecadienoic acid (9Z,12Z)-, (dibutylstannylene)bis(thio-2,1-ethanediyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Dibutyl(2-octadeca-9,12-dienoyloxyethylsulfanyl)stannyl]sulfanylethyl octadeca-9,12-dienoate is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound features a unique structure with multiple functional groups, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Dibutyl(2-octadeca-9,12-dienoyloxyethylsulfanyl)stannyl]sulfanylethyl octadeca-9,12-dienoate involves several steps. The starting materials typically include octadeca-9,12-dienoic acid and dibutyltin dichloride. The reaction proceeds through esterification and subsequent substitution reactions. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like toluene or dichloromethane are commonly used, and the reactions are typically carried out at elevated temperatures (around 60-80°C) to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts, such as palladium or platinum complexes, can also be employed to accelerate the reaction rates. Purification of the final product is achieved through techniques like column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Dibutyl(2-octadeca-9,12-dienoyloxyethylsulfanyl)stannyl]sulfanylethyl octadeca-9,12-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or thiols.
Substitution: Nucleophilic substitution reactions can occur at the tin center, where ligands like halides or alkoxides can replace the existing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOMe), potassium iodide (KI)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, thiols
Substitution: Various organotin derivatives
Applications De Recherche Scientifique
2-[Dibutyl(2-octadeca-9,12-dienoyloxyethylsulfanyl)stannyl]sulfanylethyl octadeca-9,12-dienoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Investigated for its potential as an antimicrobial agent due to its organotin moiety.
Medicine: Explored for its anticancer properties, as organotin compounds have shown cytotoxic effects against various cancer cell lines.
Industry: Utilized in the production of polymers and coatings, where its unique structure imparts desirable properties like flexibility and durability.
Mécanisme D'action
The mechanism of action of 2-[Dibutyl(2-octadeca-9,12-dienoyloxyethylsulfanyl)stannyl]sulfanylethyl octadeca-9,12-dienoate involves its interaction with cellular components. The organotin moiety can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This binding disrupts cellular processes, resulting in antimicrobial or anticancer effects. Additionally, the compound can generate reactive oxygen species (ROS), causing oxidative stress and cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,2-Di((9Z,12Z)-octadeca-9,12-dien-1-yl)-1,3-dioxolan-4-yl)-N,N-dimethylethanamine
- (9Z,12Z)-Dodecyl octadeca-9,12-dienoate
- Octadeca-9,12-dienoic acid
Uniqueness
Compared to similar compounds, 2-[Dibutyl(2-octadeca-9,12-dienoyloxyethylsulfanyl)stannyl]sulfanylethyl octadeca-9,12-dienoate stands out due to its organotin moiety, which imparts unique chemical reactivity and biological activity. The presence of multiple functional groups allows for diverse chemical transformations, making it a versatile compound in research and industrial applications.
Propriétés
Numéro CAS |
67859-61-4 |
|---|---|
Formule moléculaire |
C48H88O4S2Sn |
Poids moléculaire |
912.1 g/mol |
Nom IUPAC |
2-[dibutyl-[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/2C20H36O2S.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)22-18-19-23;2*1-3-4-2;/h2*6-7,9-10,23H,2-5,8,11-19H2,1H3;2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*7-6-,10-9-;;; |
Clé InChI |
RVNSTKLBXTVZJQ-ZHEBOFABSA-L |
SMILES isomérique |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCCS[Sn](SCCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC)(CCCC)CCCC |
SMILES canonique |
CCCCCC=CCC=CCCCCCCCC(=O)OCCS[Sn](CCCC)(CCCC)SCCOC(=O)CCCCCCCC=CCC=CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


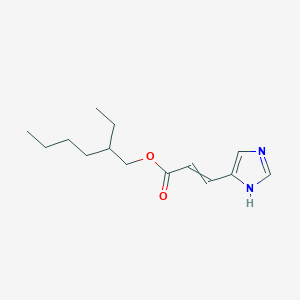
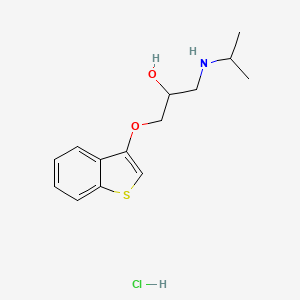

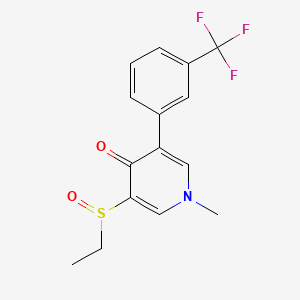

![2,4-Dimethyl-5-[4-(propan-2-yl)phenyl]penta-2,4-dienal](/img/structure/B14475122.png)
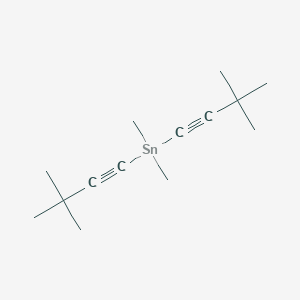

![Thiocyanic acid, 2-[[4-[bis[2-(acetyloxy)ethyl]amino]-2-methylphenyl]azo]-6-benzothiazolyl ester](/img/structure/B14475145.png)

![[4-(Benzyloxy)-2-bromo-5-methoxyphenyl]acetonitrile](/img/structure/B14475154.png)
![Piperidine, 1-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B14475156.png)
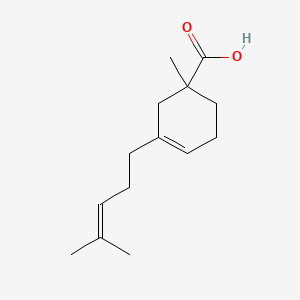
![2-{[Diethyl(methyl)silyl]oxy}pentanal](/img/structure/B14475192.png)
